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Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513 Get Quote

Disclaimer: The following document is a template for application notes and protocols for a

hypothetical anti-obesity compound designated as SR19881. As of the last update, no specific

information for a compound with this designation was found in the public domain. The data,

mechanisms, and protocols presented herein are representative examples synthesized from

research on other anti-obesity agents and are intended to serve as a guide for researchers in

the field.

Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation,

leading to an increased risk of various comorbidities, including type 2 diabetes, cardiovascular

diseases, and certain cancers.[1] The development of effective pharmacological interventions

is a critical area of research. SR19881 is a novel, potent, and selective small molecule inhibitor

designed to target key pathways in energy homeostasis. These notes provide detailed

protocols for the administration of SR19881 in diet-induced obese (DIO) mouse models and for

the assessment of its therapeutic efficacy.

Proposed Mechanism of Action
SR19881 is hypothesized to function as a selective inhibitor of Histone Deacetylase 6

(HDAC6). In adipose tissue, the inhibition of HDAC6 has been shown to increase the sensitivity

of the brain to circulating leptin.[2] Leptin is a hormone released by fat cells that signals satiety

and increases energy expenditure.[2] In obese individuals, a state of leptin resistance

develops, rendering the hormone ineffective. By inhibiting HDAC6, SR19881 is proposed to
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restore leptin sensitivity, thereby promoting weight loss primarily through the reduction of fat

mass without significantly affecting lean muscle mass.[2]
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Caption: Proposed signaling pathway for SR19881 in obesity.

Data Presentation: Efficacy in DIO Mice
The following tables summarize the hypothetical results from a 4-week study of SR19881
administration in diet-induced obese (DIO) C57BL/6J mice.

Table 1: Effects of SR19881 on Body Weight and Composition in DIO Mice
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Treatment
Group
(n=10/group
)

Initial Body
Weight (g)

Final Body
Weight (g)

Body
Weight
Change (%)

Fat Mass
Change (%)

Lean Mass
Change (%)

Vehicle

Control (LFD)
25.2 ± 1.5 26.1 ± 1.8 +3.6% +2.5% +1.1%

Vehicle

Control

(HFD)

45.8 ± 2.1 48.3 ± 2.5 +5.5% +8.2% +0.5%

SR19881 (10

mg/kg, HFD)
46.1 ± 2.3 38.7 ± 2.0 -16.1% -24.5% -0.8%

SR19881 (30

mg/kg, HFD)
45.9 ± 2.2 34.4 ± 1.9 -25.0% -35.1% -1.2%

*Data are

presented as

mean ± SEM.

LFD = Low-

Fat Diet; HFD

= High-Fat

Diet. p < 0.05

compared to

Vehicle

Control

(HFD).

Table 2: Metabolic Parameters in DIO Mice Treated with SR19881 (4-Week Study)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2936513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2936513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group
(n=10/group
)

Fasting
Glucose
(mg/dL)

Fasting
Insulin
(ng/mL)

HOMA-IR
OGTT AUC
(mg/dL·min)

Plasma
Triglyceride
s (mg/dL)

Vehicle

Control (LFD)
95 ± 8 0.5 ± 0.1 1.1 ± 0.2 18,500 ± 950 85 ± 10

Vehicle

Control

(HFD)

145 ± 12 2.8 ± 0.4 10.1 ± 1.5
35,200 ±

1,800
150 ± 15

SR19881 (10

mg/kg, HFD)
110 ± 9 1.2 ± 0.3 3.2 ± 0.6

24,100 ±

1,200
105 ± 12

SR19881 (30

mg/kg, HFD)
98 ± 7 0.8 ± 0.2 1.9 ± 0.4

19,800 ±

1,100
90 ± 11

*Data are

presented as

mean ± SEM.

HOMA-IR =

Homeostatic

Model

Assessment

of Insulin

Resistance;

OGTT AUC =

Oral Glucose

Tolerance

Test Area

Under the

Curve. p <

0.05

compared to

Vehicle

Control

(HFD).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2936513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Careful experimental design is crucial for reproducible and translatable results in preclinical

obesity research.[3] The following are standard protocols for inducing obesity and testing the

efficacy of SR19881.

Protocol 1: Induction of Diet-Induced Obesity (DIO)
Objective: To establish an obese mouse model that mimics many features of human obesity.

The C57BL/6J mouse strain is highly susceptible to developing obesity when fed a high-fat

diet.[4]

Materials:

Male C57BL/6J mice, 6 weeks of age

Low-Fat Diet (LFD): 10 kcal% fat

High-Fat Diet (HFD): 60 kcal% fat

Standard mouse housing cages

Procedure:

Upon arrival, acclimatize mice for one week on a standard chow diet.

Randomly assign mice to two dietary groups: LFD (control) and HFD (obesity induction).

House mice individually to allow for accurate food intake measurements.[5]

Provide ad libitum access to the assigned diet and water.

Monitor body weight weekly for 12-16 weeks. Mice on the HFD are considered obese when

their body weight is significantly higher (typically >20%) than the LFD-fed controls.[4]

Once the obese phenotype is established, mice are ready for drug administration studies.

Protocol 2: SR19881 Administration via Oral Gavage
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Objective: To administer a precise dose of SR19881 to each mouse daily. Oral gavage is a

common and reliable method for compound administration in preclinical studies.[6]

Materials:

SR19881 compound

Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

Animal scale

Flexible plastic feeding tubes (gavage needles)

1 mL syringes

Procedure:

Preparation: Prepare a stock solution of SR19881 in the vehicle at the desired concentration

(e.g., 3 mg/mL for a 30 mg/kg dose in a 30g mouse receiving 0.3 mL). Ensure the compound

is fully suspended.

Dosing: Weigh each mouse to calculate the exact volume of the SR19881 suspension to be

administered.

Handling: Firmly scruff the mouse by the loose skin on its neck and back to immobilize it.

Hold the tail to support the body.[6]

Gavage: Gently insert the feeding tube into the mouth, over the tongue, and allow it to slide

down the esophagus into the stomach. The tube should advance without resistance.[6]

Administration: Slowly depress the syringe plunger to deliver the solution.

Removal: Gently remove the tube along the same path of insertion.

Monitoring: Return the mouse to its cage and monitor for any signs of distress for 15-30

minutes post-administration.

Repeat this procedure daily for the duration of the study (e.g., 4 weeks).
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Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess whole-body glucose homeostasis and insulin sensitivity.[7]

Materials:

Handheld glucometer and test strips

Glucose solution (2 g/kg body weight, typically a 20% dextrose solution)

Animal scale

Oral gavage supplies

Blood collection supplies (e.g., tail-snip method)

Procedure:

Fast mice for 6 hours prior to the test (with free access to water).

At time t=0, obtain a baseline blood glucose reading from a small tail snip.

Immediately administer the glucose solution via oral gavage.

Measure blood glucose at subsequent time points: 15, 30, 60, 90, and 120 minutes post-

glucose administration.

Plot the glucose concentration over time for each mouse and calculate the Area Under the

Curve (AUC) for quantitative comparison.

Experimental Workflow
The overall experimental design follows a logical progression from model induction to

therapeutic intervention and endpoint analysis.
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1. Acclimatization
(1 week, Standard Chow)

2. Diet-Induced Obesity
(12-16 weeks, HFD vs LFD)

3. Group Randomization
(Vehicle, SR19881 Doses)

4. Daily SR19881 Administration
(4 weeks, Oral Gavage)

5. Weekly Monitoring
(Body Weight, Food Intake)

 concurrent

6. Metabolic Phenotyping
(OGTT at Week 4)

7. Study Termination
(Euthanasia)

8. Endpoint Analysis
(Tissue Collection, Biomarkers)
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Caption: Overall workflow for testing SR19881 in DIO mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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